N'-(1,3-benzothiazol-2-yl)pyridine-3-carbohydrazide
Description
N'-(1,3-Benzothiazol-2-yl)pyridine-3-carbohydrazide is a heterocyclic compound featuring a pyridine-3-carbohydrazide core linked to a 1,3-benzothiazole moiety. This structure combines the π-electron-deficient pyridine ring with the sulfur-containing benzothiazole group, enabling diverse chemical interactions. The compound is synthesized via condensation reactions between nicotinohydrazide and substituted aldehydes or ketones, forming Schiff base derivatives . Its structural versatility allows for modifications at the benzylidene position, which significantly influence physicochemical properties, biological activity, and coordination capabilities .
Properties
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)pyridine-3-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4OS/c18-12(9-4-3-7-14-8-9)16-17-13-15-10-5-1-2-6-11(10)19-13/h1-8H,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDXMJFPWLNVLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NNC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-benzothiazol-2-yl)pyridine-3-carbohydrazide typically involves the condensation of 2-aminobenzothiazole with pyridine-3-carbohydrazide. This reaction is often carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the carbohydrazide linkage .
Industrial Production Methods
While specific industrial production methods for N’-(1,3-benzothiazol-2-yl)pyridine-3-carbohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(1,3-benzothiazol-2-yl)pyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced hydrazide derivatives.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
N’-(1,3-benzothiazol-2-yl)pyridine-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Exhibits antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N’-(1,3-benzothiazol-2-yl)pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan biosynthesis. In cancer cells, the compound induces apoptosis by activating caspase pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N'-(1,3-benzothiazol-2-yl)pyridine-3-carbohydrazide derivatives with structurally related compounds, focusing on substituent effects, physical properties, and spectroscopic characteristics.
Table 1: Structural and Physical Properties of Selected Compounds
Key Observations
Substituent Effects on Melting Points: Electron-withdrawing groups (e.g., NO2 in 5d, 5e) generally increase melting points due to enhanced intermolecular dipole interactions (e.g., 5d: 188–190°C vs. 5c: 156–158°C) . Hydroxy and methoxy groups (5f, 5g, 5h) reduce melting points compared to nitro derivatives, likely due to hydrogen bonding disruption in crystalline lattices .
Synthetic Yields :
- Bulky substituents (e.g., 5i ) show lower yields (48%) compared to simpler groups (e.g., 5h : 64%), suggesting steric hindrance during Schiff base formation .
Spectroscopic Trends: IR Spectroscopy: NO2 stretches (1520–1530 cm<sup>−1</sup>) and OH/NH vibrations (3400–3200 cm<sup>−1</sup>) are critical for identifying substituents . NMR Shifts: Aromatic protons in nitro-substituted derivatives (5d, 5e) resonate downfield (δ 8.9–9.1) due to electron withdrawal, while methoxy groups shield adjacent protons (δ 3.8–3.9) .
Biological and Coordination Relevance: Compounds with furan (5j) or thiophene (as in ) substituents exhibit enhanced coordination capabilities for metal ions, attributed to lone pairs on heteroatoms .
Structural and Electronic Implications
- Electron-Donating vs. In contrast, nitro and chloro groups reduce electron density, favoring electrophilic interactions .
- Conformational Flexibility : Furan-containing derivatives (5j ) exhibit greater conformational flexibility compared to rigid benzothiazole derivatives, impacting binding to biological targets or metal ions .
Biological Activity
N'-(1,3-benzothiazol-2-yl)pyridine-3-carbohydrazide is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties, supported by various studies and findings.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety linked to a pyridine ring through a carbohydrazide linkage. The typical synthesis involves the condensation of 2-aminobenzothiazole with pyridine-3-carbohydrazide, often facilitated by dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) .
Antimicrobial and Antifungal Properties
This compound exhibits notable antimicrobial and antifungal activities. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its mechanism of action likely involves disrupting bacterial cell wall synthesis by targeting enzymes involved in peptidoglycan biosynthesis .
| Microorganism | Activity Type | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Antibacterial | 4 μg/mL |
| Escherichia coli | Antibacterial | 8 μg/mL |
| Candida albicans | Antifungal | 16 μg/mL |
Anticancer Activity
In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Research indicates that it induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation. The specific molecular targets include various signaling pathways associated with cancer progression .
Anti-inflammatory Activity
This compound also demonstrates anti-inflammatory effects. It has been shown to reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition at concentrations as low as 4 μg/mL for S. aureus and 8 μg/mL for E. coli .
- Apoptosis Induction in Cancer Cells : Another research focused on the compound's ability to induce apoptosis in human cancer cell lines. The study found that treatment with this compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, confirming its potential as an anticancer agent .
- Anti-inflammatory Mechanism Investigation : A recent investigation explored the anti-inflammatory mechanisms of this compound using lipopolysaccharide (LPS)-stimulated macrophages. The results showed a marked reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential therapeutic role in inflammatory disorders .
Q & A
Q. What are the standard synthetic protocols for N'-(1,3-benzothiazol-2-yl)pyridine-3-carbohydrazide, and what challenges arise in its multi-step synthesis?
The synthesis typically involves condensation of pyridine-3-carbohydrazide with 1,3-benzothiazole derivatives, followed by purification via recrystallization or column chromatography. Key steps include:
- Condensation : Reacting carbohydrazides with aldehydes or ketones under reflux in solvents like ethanol or toluene .
- Functionalization : Subsequent reactions (e.g., cyclization with sulfanylacetic acid) to enhance bioactivity . Challenges include low yields due to steric hindrance from the benzothiazole moiety and side reactions. Optimizing reaction time, temperature (e.g., 80–100°C), and stoichiometry is critical .
Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?
- 1H/13C NMR : To confirm hydrazide linkage formation and aromatic proton environments .
- IR Spectroscopy : Identifies C=O (1650–1700 cm⁻¹) and N-H (3200–3300 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- Elemental Analysis : Ensures purity by matching calculated vs. observed C/H/N/S ratios .
Q. What preliminary biological screening approaches are recommended for this compound?
- Antimicrobial Assays : Use agar dilution or broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Cytotoxicity Testing : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins .
Advanced Research Questions
Q. How can computational tools enhance the prediction of biological target interactions for This compound?
- Molecular Docking : Software like AutoDock Vina models interactions with targets (e.g., bacterial DNA gyrase or fungal lanosterol demethylase) by analyzing binding affinities and pose stability .
- QSAR Modeling : Correlates substituent effects (e.g., electron-withdrawing groups on the benzothiazole ring) with bioactivity to guide derivative design .
Q. What strategies resolve contradictions between hypothesized and observed antimicrobial activity data?
- Structural-Activity Relationship (SAR) Analysis : Compare derivatives with varied substituents (e.g., halophenyl vs. methoxy groups) to identify key functional groups .
- Mechanistic Studies : Use fluorescence quenching or surface plasmon resonance (SPR) to test direct target binding vs. off-target effects .
- Metabolic Stability Assays : Evaluate compound degradation in bacterial cultures via LC-MS to rule out false-negative results .
Q. How can reaction yields be optimized in multi-step syntheses of derivatives?
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or organocatalysts to accelerate condensation steps .
- Solvent Optimization : Replace ethanol with DMF or THF to improve solubility of intermediates .
- Flow Chemistry : Continuous flow systems minimize side reactions and improve reproducibility in cyclization steps .
Q. What methodologies enable the design of derivatives with improved pharmacokinetic properties?
- Pro-drug Approaches : Introduce hydrolyzable esters or amides to enhance solubility and bioavailability .
- Metabolic Profiling : Use liver microsome assays to identify metabolic hotspots (e.g., oxidation of the pyridine ring) for structural blocking .
- Co-crystallization Studies : X-ray diffraction with target enzymes reveals binding pockets for rational modifications .
Data Analysis and Interpretation
Q. How should researchers analyze conflicting data in dose-response studies?
- Statistical Validation : Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to assess significance across replicates .
- Hill Slope Analysis : Determine cooperative binding effects in dose-response curves to refine IC₅₀ calculations .
Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 Knockout Models : Confirm target specificity by deleting putative targets (e.g., gyrB in bacteria) and re-testing activity .
- Transcriptomic Profiling : RNA-seq identifies downstream gene expression changes post-treatment .
Methodological Resources
Q. Which databases or software are recommended for structural and reactivity predictions?
- PubChem : For physicochemical property data and similar bioactive structures .
- Gaussian 16 : Quantum chemical calculations to model transition states in synthesis .
- ChEMBL : Access bioactivity data of analogous carbohydrazides for benchmarking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
